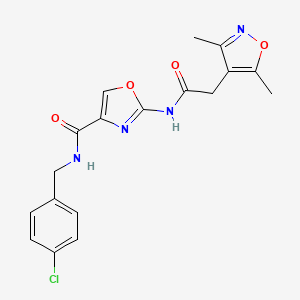![molecular formula C14H14Cl3NO B2970462 {[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089258-32-0](/img/structure/B2970462.png)
{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the molecular formula C12H8Cl2O2 . It is also known by its IUPAC name, 5-chloro-2-(4-chlorophenoxy)phenol .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study by Boughoues et al. (2020) synthesized several amine derivative compounds and investigated their performances as corrosion inhibitors on mild steel in HCl medium. They used electrochemical measurements and surface analysis to evaluate the effectiveness of these compounds, finding that the substitution of certain groups on the aromatic ring could significantly increase the inhibition efficiency to over 90% (Boughoues et al., 2020).
Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) explored the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic properties. Some of these compounds exhibited good antibacterial activity and in vitro cytotoxicity (Noolvi et al., 2014).
Metabolism of Phenylureas : Schuphan and Geike (1973) conducted a study on the metabolism of phenylureas, including techniques for separating and identifying aliphatic hydroxylamines in the presence of aliphatic amines. This research is relevant to understanding how various pesticides, which might be structurally similar to the compound , are metabolized (Schuphan & Geike, 1973).
Oxidation Products of Antioxidants : Rapta et al. (2009) studied the electrochemical and spectroscopic properties of aromatic secondary amines, focusing on their role as antioxidants in the rubber industry. They analyzed the oxidation processes and the formation of various compounds during these reactions (Rapta et al., 2009).
Lipid Peroxidation Assay : Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation, using specific reactions with malondialdehyde and 4-hydroxyalkenals. This research could provide insights into the use of similar compounds in biochemical assays (Gérard-Monnier et al., 1998).
Propiedades
IUPAC Name |
1-[5-chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13;/h2-8,17H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWNZJPZLHTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

![4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2970382.png)

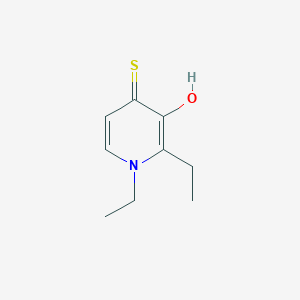
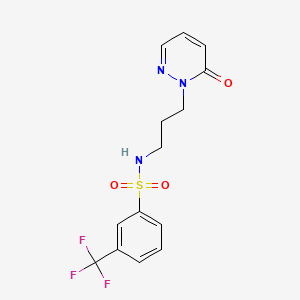
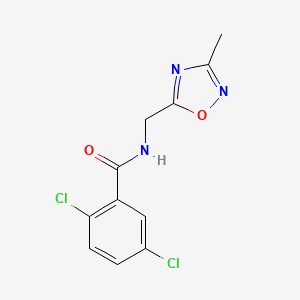
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2970390.png)
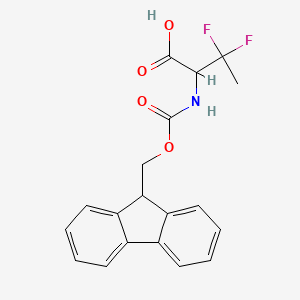

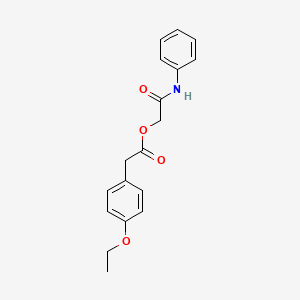
![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)
